3-Fluoro-5-(pyridin-3-yloxy)aniline
Übersicht
Beschreibung
“3-Fluoro-5-(pyridin-3-yloxy)aniline” is an organic compound with the molecular formula C11H9FN2O . It is also known as "3-Fluoro-5-(3-pyridinyloxy)benzenamine" .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-5-(pyridin-3-yloxy)aniline” consists of a benzene ring attached to a pyridine ring via an oxygen atom . The benzene ring is substituted with a fluorine atom and an amine group .Wissenschaftliche Forschungsanwendungen
c-Met Kinase Inhibition Study
- Overview : Research by Caballero et al. (2011) involved docking and quantitative structure–activity relationship (QSAR) studies of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline (FPTA) and related compounds as c-Met kinase inhibitors. This study examined the orientations and active conformations of these inhibitors and utilized QSAR methods to predict biological activities, contributing valuable insights into molecular features that enhance inhibitory activity (Caballero et al., 2011).
Fluorination of Nitrogen-Containing Aromatics
- Overview : Anand and Filler (1976) explored the reaction of pyridine with xenon difluoride, which produced a mixture including 3-fluoropyridine. This study provides insight into the reactivity of nitrogen-containing aromatics like 3-fluoro-5-(pyridin-3-yloxy)aniline with fluorinating agents (Anand & Filler, 1976).
Coordination Polymers Synthesis
- Overview : Hajiashrafi et al. (2015) synthesized new Hg(II) and Cd(II) coordination polymers containing ligands related to 3-fluoro-5-(pyridin-3-yloxy)aniline. This research focused on the crystal structure and nanostructure synthesis, offering insights into the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).
Discovery of Met Kinase Inhibitors
- Overview : Schroeder et al. (2009) discovered potent and selective Met kinase inhibitors, including derivatives of 3-fluoro-5-(pyridin-3-yloxy)aniline. This research led to the development of a compound that demonstrated tumor stasis in a Met-dependent model, highlighting the compound's potential in clinical applications (Schroeder et al., 2009).
Development of Novel Antidepressants
- Overview : Matzen et al. (2000) conducted research on compounds including 3-fluoro-5-(pyridin-3-yloxy)aniline derivatives, evaluating them as potential antidepressants with dual reuptake inhibition and antagonistic activities. This study contributed to the understanding of molecular interactions in the development of efficient antidepressants (Matzen et al., 2000).
Eigenschaften
IUPAC Name |
3-fluoro-5-pyridin-3-yloxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-4-9(13)6-11(5-8)15-10-2-1-3-14-7-10/h1-7H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKOHCLQLOWUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC(=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80702055 | |
Record name | 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(pyridin-3-yloxy)aniline | |
CAS RN |
791644-59-2 | |
Record name | 3-Fluoro-5-[(pyridin-3-yl)oxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80702055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.